2-Hexenoic acid, (2E)-

Biocatalysis Microbial Metabolism Green Chemistry

Researchers seeking a specific trans-configured α,β-unsaturated C6 acid for flavor, fragrance, or materials applications should procure this (2E)-isomer. Generic substitution with saturated or cis-isomers fails due to distinct stereochemistry dictating metabolic fate, sensory profile, and device efficiency. - Flavor & Fragrance: Provides sharp acidic backnotes for raspberry & strawberry at 0.1-10 ppm (FEMA 3169) [3†L8-L11]. - Organic Electronics: Achieves >50% higher PCE vs. as-cast devices, outperforming DIO (5.71% vs. 5.68%) in polymer-polymer solar cells [4†L0-L31]. - Biocatalysis: Preferred substrate for fungal reduction with significantly faster kinetics than the cis-isomer [Local Evidence].

Molecular Formula C6H10O2
Molecular Weight 114.14 g/mol
CAS No. 1191-04-4
Cat. No. B072109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexenoic acid, (2E)-
CAS1191-04-4
Molecular FormulaC6H10O2
Molecular Weight114.14 g/mol
Structural Identifiers
SMILESCCCC=CC(=O)O
InChIInChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/b5-4+
InChIKeyNIONDZDPPYHYKY-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityslightly
Soluble in ether, propylene glycol, and most fixed oils;  Slightly soluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





(2E)-2-Hexenoic Acid Technical Overview


2-Hexenoic acid, (2E)-, also known as trans-2-hexenoic acid, is a six-carbon, α,β-unsaturated carboxylic acid with the molecular formula C₆H₁₀O₂ and a molecular weight of 114.14 g/mol [1]. It is a medium-chain fatty acid that exists naturally in various fruits, teas, and fermented products, contributing to their characteristic aroma profiles [2]. The compound is a white crystalline solid with a melting point of 33-35 °C and a boiling point of 217 °C, and it is slightly soluble in water but soluble in most organic solvents . Its defining structural feature is a trans (E) configured double bond between the second and third carbon atoms, which imparts distinct chemical reactivity, sensory properties, and biological behavior compared to its saturated and cis-isomeric counterparts.

Biocatalytic reduction studies: stereospecific substrate for fungal enzymes
Flavor & fragrance formulation: distinct cheesy, fruity note vs saturated analogs
Organic electronics: halogen-free solvent additive for polymer solar cells

Irreplaceability of (2E)-2-Hexenoic Acid


Generic substitution of (2E)-2-Hexenoic acid with other C6 carboxylic acids, such as hexanoic acid or (Z)-2-hexenoic acid, fails due to fundamental differences in stereochemistry and reactivity that directly impact performance in flavor, polymer, and biocatalytic applications. The trans-configured α,β-double bond is not merely a structural nuance; it dictates the compound's metabolic fate in fungal reduction pathways, where the trans-isomer is reduced significantly faster than the cis-isomer [1]. This same α,β-unsaturation is essential for its function as a solvent additive in organic electronics, where the carboxylic acid group and the alkenyl chain length are critical parameters for tuning nanomorphology and device efficiency [2]. Furthermore, the sensory profile of the trans-isomer—characterized by a specific fatty, cheesy, and fruity note—is distinct from its saturated analog, hexanoic acid, which has a different odor threshold and character, making them non-interchangeable in flavor and fragrance formulations [3]. Therefore, selection of the specific (2E)-isomer is a prerequisite for achieving reproducible results in research and industrial processes.

Potential Substitute
Mismatch Context
(Z)-2-Hexenoic acid (cis)
Reported slower fungal reduction and distinct metabolic fate may alter biocatalytic yield
Hexanoic acid (C6:0)
Different odor profile (sweat/must vs fruity); lacks α,β-unsaturation for electronics
Other C6 carboxylic acids
May not reproduce trans-specific reactivity for polymer synthesis or flavor creation

Differentiation Evidence for (2E)-2-Hexenoic Acid


Stereospecific Fungal Reduction Rate

In a direct head-to-head study of C6 α,β-unsaturated carboxylic acids using Mucor sp. A-73, the reduction of the trans (2E) isomer of 2-hexenoic acid proceeded at a notably faster rate compared to its cis (2Z) counterpart [1]. The study reported that the carboxyl group and α,β-double bond of the trans-isomer were more readily reduced by the fungal enzymatic system, while the cis-isomer exhibited a slower reduction rate under identical experimental conditions [1].

Fungal Reduction Rate
Head-to-head
Trans isomer reduced faster than cis in Mucor sp. A-73
Stereo-specific biocatalysis context
Under identical fungal culture conditions
Biocatalysis Microbial Metabolism Green Chemistry

Sensory Profile for Flavor Applications

The (2E)-2-Hexenoic acid (trans-2-hexenoic acid) has a well-defined sensory profile, described by a major supplier as having a 'strong, acidic, cheesy character' that adds 'sharp acidic back notes' to fruit flavors, particularly raspberry and strawberry . The recommended flavor use level is precisely defined as 0.1 to 10 parts per million (PPM) , which is within the broader JECFA/CoE guideline of 1-50 mg/kg for food applications [1]. While a direct, numerically comparable odor threshold against a specific analog was not located in the primary literature, the compound's specific 'fruity, sweet, warm, herbal' odor profile is a distinct and commercially defined characteristic that differentiates it from saturated C6 acids like hexanoic acid, which is associated with a 'sweat' and 'must' odor [2]. The FEMA GRAS status (FEMA No. 3169) and inclusion in the EU Flavor List (FL No. 08.054) further cement its regulatory standing for use in food and beverages [REFS-1, REFS-4].

Sensory Profile
Cross-study comparable
Cheesy, acidic, fruity vs sweat/must (hexanoic acid); usage 0.1-10 PPM
Flavor note differentiation for research
Supplier datasheet and odor descriptors
Flavor Chemistry Food Science Sensory Analysis

RIFM Safety Assessment Clearance

A comprehensive safety assessment of trans-2-hexenoic acid (CAS 13419-69-7) was conducted by the Research Institute for Fragrance Materials (RIFM), evaluating seven human health endpoints plus environmental impact [1]. The assessment concluded that trans-2-hexenoic acid does not present a concern for genotoxicity based on the current existing data [REFS-1, REFS-2]. Furthermore, all evaluated health and environmental endpoints were cleared using a combination of target data, read-across, and the Threshold of Toxicological Concern (TTC) approach [1]. The compound has a Cramer Classification of Class I (Low), indicating a low probability of toxicity [1].

RIFM Safety Assessment
Supporting evidence
All endpoints cleared; Cramer Class I (Low); genotoxicity no concern
Regulatory endpoint context for fragrance
Based on read-across and TTC evaluation
Toxicology Regulatory Science Fragrance Safety

Biosynthetic Pathway Specificity

The (2E)-2-Hexenoic acid is a specific product of the fatty acid biosynthesis pathway, formed by the action of fatty acid synthases on acetyl-CoA and malonyl-CoA precursors, specifically through the reaction of (R)-3-Hydroxyhexanoic acid and fatty-acid synthase [1]. This biosynthetic route is distinct from the pathways that produce its saturated analog, hexanoic acid. Additionally, a study successfully engineered the r-BOX pathway in Escherichia coli to achieve the de novo production of 2-hexenoic acid, alongside 2-octenoic acid and 2-decenoic acid, at a final titer of 0.2 g/L [2]. This was a first-time demonstration of the production of this specific α,β-unsaturated carboxylic acid in this host, highlighting its unique position as a target molecule for biobased chemical synthesis.

Biosynthetic Pathway
Class-level inference
Fatty acid synthase product; engineered titer 0.2 g/L in E. coli
Pathway distinction for metabolic engineering
Reported de novo production via r-BOX pathway
Metabolic Engineering Synthetic Biology Biochemistry

Polymer Solar Cell Additive Performance

trans-2-Hexenoic acid (CA-6) was investigated as a solvent additive in polymer-polymer non-fullerene solar cells and compared against a baseline as-cast device and a device treated with a conventional additive, diiodooctane (DIO) [1]. Devices processed with trans-2-hexenoic acid as an additive achieved a power conversion efficiency (PCE) of over 50% higher than that of the as-cast device (which had a PCE of 3.71%) [1]. Furthermore, the performance was slightly higher than that of devices treated with DIO, which achieved a PCE of 5.68% [1]. The study highlighted that these alkenyl carboxylic acids are halogen-free, offering a more sustainable processing route compared to widely used halogenated additives like DIO [1].

Solar Cell Additive
Head-to-head
PCE >50% improvement over as-cast (3.71%); slight edge over DIO (5.68%)
Organic photovoltaic additive performance
Halogen-free processing context
Organic Electronics Polymer Chemistry Materials Science

Key Application Scenarios


Biocatalytic and Biobased Synthesis

Researchers in biocatalysis and green chemistry should prioritize (2E)-2-hexenoic acid for studies involving microbial reduction or oxidation of α,β-unsaturated carboxylic acids. Its faster reduction rate by fungal systems, compared to the cis-isomer, as documented by Kurogochi et al., makes it the preferred substrate for investigating enzyme kinetics and developing efficient biotransformation processes [1]. Additionally, its established role as a product of the fatty acid biosynthesis pathway and its successful de novo production in engineered E. coli (0.2 g/L titer) position it as a key target for metabolic engineering efforts aimed at sustainable chemical manufacturing [2].

Flavor and Fragrance Formulation

Flavorists and fragrance chemists should select (2E)-2-hexenoic acid (FEMA 3169) when a formulation requires a specific 'strong, acidic, cheesy' note to provide 'sharp acidic back notes' for fruit profiles, particularly raspberry and strawberry. The precise usage level of 0.1-10 PPM, as defined in supplier technical data sheets, allows for accurate and reproducible flavor creation [1]. Its distinct 'fruity, sweet, warm, herbal' odor profile differentiates it from saturated C6 acids like hexanoic acid (which has a 'sweat' and 'must' odor), making it a non-substitutable ingredient for achieving a target sensory outcome [2]. The comprehensive RIFM safety assessment, which cleared all endpoints and found no genotoxicity concern, provides the necessary regulatory confidence for its use in consumer products .

Organic Electronics Materials

Materials scientists and device engineers developing polymer-polymer solar cells should use trans-2-hexenoic acid as a halogen-free solvent additive. Direct comparative data from Zhang et al. demonstrates that its use results in a power conversion efficiency (PCE) over 50% higher than that of an as-cast device and slightly outperforms the conventional halogenated additive diiodooctane (DIO) (PCE of ~5.71% vs. 5.68%) [1]. This performance, combined with its sustainable, halogen-free nature, makes it a scientifically sound and environmentally preferable choice for optimizing nanomorphology and charge transport in next-generation photovoltaic devices [1].

Specialty Esters and Polymers Intermediate

Synthetic chemists should utilize (2E)-2-hexenoic acid as a versatile building block for creating specialty esters and polymers. The presence of the α,β-unsaturated trans double bond provides a reactive handle for further functionalization via Michael addition, epoxidation, or polymerization reactions that are not accessible with saturated analogs. The compound's established use as a monomer precursor in polyanhydride synthesis and its role in preparing antitumor dehydroepiandrosterone derivatives and PTP1B inhibitors highlight its utility in pharmaceutical and advanced material applications [REFS-1, REFS-2]. The availability of a scalable synthesis method via a patented Knoevenagel condensation of diethyl malonate ensures a reliable supply chain for industrial-scale procurement .

Application
Selection Property
Validation Focus
Biocatalytic reduction studies
E-isomer specific fungal reduction rate
Enzyme kinetics under reported conditions
Flavor & fragrance formulation research
Distinct cheesy/fruity odor profile vs C6:0
Sensory threshold and regulatory endpoint review
Organic electronics additive research
Alkenyl carboxylic acid tuning nanomorphology
Reported PCE improvement in non-fullerene devices
Specialty esters & polymer synthesis
Reactive trans double bond for polymerization
Scalable synthesis and monomer reactivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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